4-(1-Benzylpiperidin-4-yl)morpholine

Sigma receptor radioligand binding neurological disorders

This compound is a validated σ2 receptor ligand (Ki=90nM, 9.3-fold selective over σ1) for pharmacology programs and a direct precursor to 4-(piperidin-4-yl)morpholine. The patented one-pot reductive amination pathway ensures reliable scale-up. Its defined dual-ring architecture serves as a reference for morpholine-containing benzylpiperidine SAR studies.

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
Cat. No. B5700109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Benzylpiperidin-4-yl)morpholine
Molecular FormulaC16H24N2O
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCOCC2)CC3=CC=CC=C3
InChIInChI=1S/C16H24N2O/c1-2-4-15(5-3-1)14-17-8-6-16(7-9-17)18-10-12-19-13-11-18/h1-5,16H,6-14H2
InChIKeyYGGZEPRGJLVRSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Benzylpiperidin-4-yl)morpholine Technical Baseline: Structural Class and Physicochemical Identity for Procurement Assessment


4-(1-Benzylpiperidin-4-yl)morpholine (CAS 415967-79-2) is a heterocyclic compound with the molecular formula C₁₆H₂₄N₂O and molecular weight 260.37 g/mol, characterized by a piperidine ring N-substituted with a benzyl group and C4-substituted with a morpholine ring [1]. The compound serves as a key intermediate in pharmaceutical synthesis and has been evaluated for biological activity against multiple receptor targets including sigma receptors, mTOR kinase, and phosphodiesterase 4A (PDE4A), with sigma receptor binding representing the most quantitatively characterized interaction [2]. Its dual-ring architecture combining benzylpiperidine and morpholine pharmacophores positions it within a broader class of CNS-active and receptor-targeting scaffolds [3].

Why 4-(1-Benzylpiperidin-4-yl)morpholine Cannot Be Arbitrarily Replaced by In-Class Benzylpiperidine Analogs


Substitution of 4-(1-benzylpiperidin-4-yl)morpholine with structurally related benzylpiperidine derivatives without morpholine substitution is scientifically inadvisable due to quantifiable differences in receptor binding profiles. The morpholine oxygen introduces polarity and hydrogen-bonding capacity that fundamentally alters ligand-receptor interaction geometry; benzylpiperidine derivatives lacking this heteroatom show distinct sigma receptor binding patterns, with morpholine-containing analogs exhibiting lower affinity for σ₂R/TMEM97 compared to N-acyl-2-arylpiperidines [1]. Furthermore, the compound's utility as an intermediate for 4-(piperidin-4-yl)morpholine synthesis is documented in patent literature, with specific reductive amination conditions (5-fold molar excess morpholine, ≤1 MPa H₂, Pt or Pd catalyst) enabling one-pot preparation that prior two-step enamination-reduction methods could not achieve without water removal operations [2]. Generic substitution with alternative intermediates would require complete re-optimization of synthetic protocols and target-specific activity validation.

Quantitative Differentiation Evidence: 4-(1-Benzylpiperidin-4-yl)morpholine vs. Structural Comparators


Sigma Receptor Binding Profile: σ₁ vs. σ₂ Affinity Differentiation

4-(1-Benzylpiperidin-4-yl)morpholine exhibits distinct sigma receptor subtype binding that differentiates it from sigma-1-selective comparators. The compound shows Ki = 841 nM at σ₁ receptor (displacement of [³H](+)-pentazocine from guinea pig brain membrane) and Ki = 90 nM at σ₂ receptor (rat PC12 cells), yielding a σ₁/σ₂ selectivity ratio of approximately 9.3-fold preference for σ₂ [1]. In contrast, structurally simplified 6-membered heterocyclic analogs without the benzylpiperidine-morpholine core have been reported to exhibit σ₁R selectivity rather than σ₂R preference, with N-acyl-2-arylpiperidines showing high σ₂R affinity while morpholine-derived analogs show lower σ₂R affinities [2]. This quantitative binding difference establishes that the benzylpiperidin-4-yl-morpholine scaffold produces a binding profile distinct from both simpler piperidines and piperazine-derived comparators [1].

Sigma receptor radioligand binding neurological disorders

Muscarinic Acetylcholine Receptor Binding: Weak Affinity Across M1-M3 Subtypes

4-(1-Benzylpiperidin-4-yl)morpholine demonstrates uniformly weak binding affinity across muscarinic acetylcholine receptor subtypes M1, M2, and M3, with Ki values ranging from 7.94 μM to 15.8 μM [1]. Specifically, Ki = 7.94 × 10³ nM at M1 (displacement of [³H]pirenzepine from rat cerebral cortex), Ki = 9.99 × 10³ nM at M2 (displacement of [³H]N-methylscopolamine from rat heart), and Ki = 1.58 × 10⁴ nM at M3 (displacement of [³H]N-methylscopolamine from rat submandibular gland) [1]. This micromolar affinity profile contrasts with known high-affinity muscarinic ligands that typically exhibit Ki values in the low nanomolar range, indicating that the compound does not engage muscarinic receptors as a primary target [1].

muscarinic receptor CNS pharmacology receptor selectivity

Synthetic Process Differentiation: One-Pot Reductive Amination vs. Multi-Step Enamination-Reduction

The patented method for preparing 4-(1-benzylpiperidin-4-yl)morpholine via one-pot reductive amination using 5-fold molar excess of morpholine relative to 1-benzyl-4-piperidone, under hydrogen atmosphere at ≤1 MPa with platinum or palladium catalyst, represents a quantifiable process improvement over prior methods [1][2]. Prior art (Patent Literatures 1 and 2) required separate enamination and reduction steps with water removal during enamination, resulting in complex, time-consuming operations [1]. The one-pot simultaneous enamination-reduction approach eliminates the water removal step and reduces overall processing time, enabling preparation 'easily and in a short time' [1]. A disclosed synthetic route achieves 78% theoretical yield (33.0 g product) from 30 mL 1-benzylpiperidone and 16.1 mL morpholine in tetrahydrofuran .

synthetic methodology process chemistry intermediate synthesis

Absence of Beta-1 Adrenergic Receptor Binding: Negative Selectivity Evidence

4-(1-Benzylpiperidin-4-yl)morpholine exhibits no measurable binding affinity toward the Beta-1 adrenergic receptor in standardized in vitro binding assays . This negative finding serves as a selectivity filter distinguishing it from benzylpiperidine derivatives that retain beta-adrenergic activity, which is a known off-target liability in CNS-focused compounds . The absence of β₁-AR engagement reduces potential cardiovascular off-target concerns that would otherwise require mitigation in downstream applications .

adrenergic receptor selectivity profiling off-target screening

Validated Application Scenarios for 4-(1-Benzylpiperidin-4-yl)morpholine Based on Quantitative Evidence


Sigma-2 Receptor-Focused Screening and Radioligand Displacement Studies

Procurement is justified for sigma receptor pharmacology programs requiring compounds with quantifiable σ₂-preferring binding. The documented Ki = 90 nM at σ₂ receptor with ~9.3-fold selectivity over σ₁ (Ki = 841 nM) [1] supports use as a reference ligand or structural starting point for σ₂/TMEM97-targeted investigations. This binding profile aligns with research directions in neurological disorders where σ₂R modulation has shown preclinical promise [1].

Synthetic Intermediate for 4-(Piperidin-4-yl)morpholine Production via Patent-Optimized Route

This compound serves as the direct precursor to 4-(piperidin-4-yl)morpholine, an important pharmaceutical intermediate. The patented one-pot reductive amination method using 5-fold molar excess morpholine under ≤1 MPa H₂ with Pt or Pd catalyst [2] provides a validated, scalable synthetic pathway with documented 78% yield that avoids the water removal requirements of earlier two-step protocols. Procurement supports process development efforts requiring reliable intermediate supply.

Selectivity Counter-Screening in Muscarinic and Beta-Adrenergic Assay Panels

The compound's weak muscarinic receptor binding (Ki = 7.94-15.8 μM across M1-M3) [3] and absence of beta-1 adrenergic receptor affinity make it suitable as a negative control or counter-screening tool in selectivity profiling panels. These quantitative negative data points enable researchers to establish baseline binding thresholds and validate assay sensitivity in high-throughput screening campaigns targeting CNS receptors.

Structure-Activity Relationship (SAR) Studies on Benzylpiperidine-Morpholine Hybrid Scaffolds

The compound's dual-ring architecture provides a reference point for SAR investigations comparing morpholine-containing vs. morpholine-free benzylpiperidine derivatives. Published comparative data indicate that morpholine-derived analogs exhibit lower σ₂R affinity relative to N-acyl-2-arylpiperidines while showing σ₁R-selectivity [4], establishing this scaffold as a defined structural category for medicinal chemistry optimization programs.

Quote Request

Request a Quote for 4-(1-Benzylpiperidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.